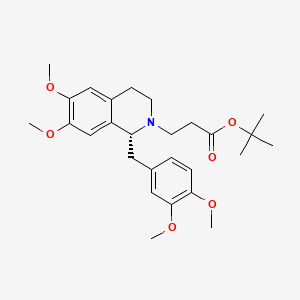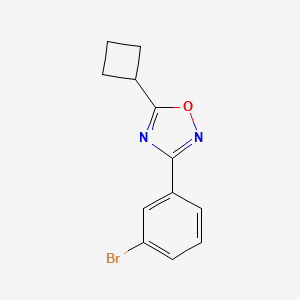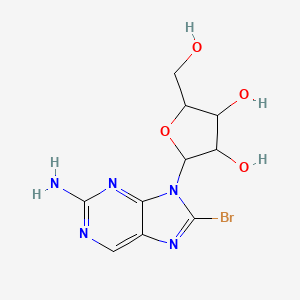
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol typically involves difluoromethylation reactions. One common method is the nucleophilic transfer of a difluoromethyl group using reagents like TMS-CF2H. This reaction can be carried out under mild conditions and offers good functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound often involve late-stage difluoromethylation processes. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials with improved properties such as increased stability and solubility
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylphenol: Similar structure but with different substitution patterns on the benzene ring.
Fluorobenzene: Contains a single fluorine atom attached to the benzene ring.
Uniqueness
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties. These properties include enhanced metabolic stability, increased lipophilicity, and the ability to form strong hydrogen bonds, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H4F4O2 |
|---|---|
Molekulargewicht |
196.10 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2,6-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C7H4F4O2/c8-3-1-2(7(10)11)5(12)4(9)6(3)13/h1,7,12-13H |
InChI-Schlüssel |
PTJDRVPXZFNVLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)O)F)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)




![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)



